molecular formula C10H13NO3 B1409534 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide CAS No. 1691180-95-6

4-Hydroxy-N-methoxy-N,2-dimethylbenzamide

Cat. No.: B1409534
CAS No.: 1691180-95-6
M. Wt: 195.21 g/mol
InChI Key: DRSGHSVZZDKMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-N-methoxy-N,2-dimethylbenzamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. Its molecular formula is C10H13NO3, and it is known for its applications in organic synthesis, medicinal chemistry, and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with N-methoxy-N-methylamine under specific conditions. The process includes:

    Esterification: 4-hydroxybenzoic acid is first esterified to form methyl 4-hydroxybenzoate.

    Amidation: The ester is then reacted with N-methoxy-N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-methoxy-N,2-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxy-N,2-dimethylbenzamide.

    Reduction: Formation of 4-hydroxy-N-methoxy-N,2-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

4-Hydroxy-N-methoxy-N,2-dimethylbenzamide is widely used in scientific research due to its unique properties:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the methoxy group.

    4-Hydroxy-3-methoxy-N,N-dimethylbenzamide: Similar structure with an additional methoxy group at the 3-position.

Uniqueness

4-Hydroxy-N-methoxy-N,2-dimethylbenzamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-hydroxy-N-methoxy-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-6-8(12)4-5-9(7)10(13)11(2)14-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSGHSVZZDKMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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